molecular formula C18H22F4N2O4 B12953702 Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate

Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate

Cat. No.: B12953702
M. Wt: 406.4 g/mol
InChI Key: NCXJLWALEPAWMM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate is a complex organic compound that features a combination of fluorinated aromatic rings, pyrrolidine, and tert-butoxycarbonyl (Boc) protecting groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate typically involves multiple steps, starting with the preparation of the fluorinated benzoate core. The introduction of the tert-butoxycarbonyl group is often achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The pyrrolidine ring is then introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorinated aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, where it can either inhibit or activate biological processes. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-aminopyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Lacks the tert-butoxycarbonyl protecting group, making it more reactive.

    Ethyl 4-(3-(dimethylamino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate: Contains a dimethylamino group instead of the tert-butoxycarbonyl group, altering its chemical properties and reactivity.

Uniqueness

The presence of the tert-butoxycarbonyl group in Ethyl 4-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-2,3,5,6-tetrafluorobenzoate provides additional stability and protection during chemical reactions, making it a valuable intermediate in complex synthetic pathways. This uniqueness allows for selective reactions and modifications that are not possible with similar compounds.

Properties

Molecular Formula

C18H22F4N2O4

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2,3,5,6-tetrafluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C18H22F4N2O4/c1-5-27-16(25)10-11(19)13(21)15(14(22)12(10)20)24-7-6-9(8-24)23-17(26)28-18(2,3)4/h9H,5-8H2,1-4H3,(H,23,26)

InChI Key

NCXJLWALEPAWMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1F)F)N2CCC(C2)NC(=O)OC(C)(C)C)F)F

Origin of Product

United States

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